Cas no 883-92-1 (6-Chloro-2-oxo-2H-chromene-3-carboxylic acid)

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid structure
883-92-1 structure
Product Name:6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
N.o CAS:883-92-1
MF:C10H5ClO4
MW:224.59730219841
MDL:MFCD00991129
CID:727904
PubChem ID:271643
Update Time:2024-10-26

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
    • TIMTEC-BB SBB004435
    • ART-CHEM-BB B013962
    • CHEMBRDG-BB 3013962
    • 6-chloro-2-oxo-2H-chromene-3-carboxylic acid(SALTDATA: FREE)
    • 2H-1-Benzopyran-3-carboxylicacid, 6-chloro-2-oxo-
    • 6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid
    • 6-chloro-2-oxochromene-3-carboxylic acid
    • 3-carboxy-6-chlorocoumarin
    • 6-chloro-3-hydroxycarbonyl-2-oxo-2H-1-benzopyran
    • 6-chlorocoumarin-3-carboxylic acid
    • 6-Chloro-2-oxo-2H-1-benzopyran-3-carboxylic acid (ACI)
    • NSC 115552
    • SMR000060080
    • MFCD00991129
    • BBL014105
    • Z56763791
    • J-518535
    • DB-077274
    • Oprea1_738577
    • Maybridge4_003184
    • NSC-115552
    • SCHEMBL9068782
    • AKOS000293134
    • EN300-128771
    • 883-92-1
    • DTXSID50297327
    • BDBM50259855
    • STK412044
    • NCGC00176119-01
    • ALBB-000265
    • MLS000055564
    • CHEMBL1414071
    • HMS1530A16
    • NSC115552
    • NCGC00040431-02
    • Oprea1_725001
    • FOEGEQQPOKZIAB-UHFFFAOYSA-N
    • BRD-K84372073-001-01-7
    • CS-0116983
    • HMS2458C15
    • BS-4325
    • MDL: MFCD00991129
    • Inchi: 1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
    • Chave InChI: FOEGEQQPOKZIAB-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)OC2C(=CC(=CC=2)Cl)C=1)O

Propriedades Computadas

  • Massa Exacta: 223.98800
  • Massa monoisotópica: 223.988
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 336
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 63.6A^2
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.8

Propriedades Experimentais

  • Densidade: 1.612
  • Ponto de Fusão: 214-215℃
  • Ponto de ebulição: 426.5°C at 760 mmHg
  • Ponto de Flash: 211.7°C
  • PSA: 67.51000
  • LogP: 2.14460
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: H303+H313+H333
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Código da categoria de perigo: 34
  • Instrução de Segurança: 26-36/37/39-45
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Dados aduaneiros

  • CÓDIGO SH:2932209090
  • Dados aduaneiros:

    中国海关编码:

    2932209090

    概述:

    2932209090. 其他内酯. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Water ;  55 min, rt
Referência
Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation
Chavan, Hemant V.; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylato silver(I) complexes
Creaven, Bernadette S.; et al, Inorganica Chimica Acta, 2006, 359(12), 3976-3984

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis of coumarin-3-O-acylisoureas by dicyclohexylcarbodiimide
Bonsignore, Leonardo; et al, Journal of Heterocyclic Chemistry, 1995, 32(2), 573-7

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, pH 8.3, 90 °C; pH 8.3, 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
One-pot synthesis of 3-carboxycoumarins via consecutive Knoevenagel and Pinner reactions in water
Fringuelli, Francesco; et al, Synthesis, 2003, (15), 2331-2334

Método de produção 5

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Ethanol ;  14 - 18 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities
Ding, Jiaoli; et al, Bioorganic Chemistry, 2020, 101,

Método de produção 6

Condições de reacção
1.1 2 h, reflux
Referência
Novel coumarin-thiazolyl ester derivatives as potential DNA gyrase Inhibitors: Design, synthesis, and antibacterial activity
Liu, Hao; et al, Bioorganic Chemistry, 2020, 100,

Método de produção 7

Condições de reacção
Referência
Dearomatizative and Decarboxylative Reaction Cascade in the Aminocatalytic Synthesis of 3,4-Dihydrocoumarins
Bojanowski, Jan; et al, Asian Journal of Organic Chemistry, 2019, 8(6), 844-848

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Acetonitrile ,  Water
2.1 -
3.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study
Chimenti, Franco; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3697-3703

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tributylamine Solvents: Ethanol ,  Water ;  60 °C; 40 min, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Ethanol ;  6 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referência
Design and synthesis of novel vitamin D-coumarin hybrids using microwave irradiation
Zhang, Hengrui; et al, Journal of Chemical Research, 2017, 41(12), 684-687

Método de produção 10

Condições de reacção
1.1 Catalysts: Sodium azide Solvents: Water ;  20 h, 24 - 26 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified, cooled
Referência
Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis
Brahmachari, Goutam, ACS Sustainable Chemistry & Engineering, 2015, 3(9), 2350-2358

Método de produção 11

Condições de reacção
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  20 min, 70 °C
Referência
Synthesis of xanthene and coumarin derivatives in water by using β-Cyclodextrin
Kamat, Siddharth R. ; et al, Research on Chemical Intermediates, 2021, 47(3), 911-924

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water
Referência
Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors
Liu, Jinbing; et al, Food Chemistry, 2012, 135(4), 2872-2878

Método de produção 13

Condições de reacção
1.1 Catalysts: Ammonium acetate Solvents: Water ;  2 - 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referência
Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists
Wei, Lai; et al, Journal of Medicinal Chemistry, 2017, 60(1), 362-372

Método de produção 14

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide ;  2.5 h, 80 °C
Referência
A Practical Synthesis of 3-Functionalized Coumarins from o-Cresols and Active Methylene Compounds under Metal and Catalyst-Free Conditions Using tert-Butyl Hydrogen Peroxide
Chauhan, Swati; et al, ChemistrySelect, 2020, 5(29), 9030-9033

Método de produção 15

Condições de reacção
1.1 Solvents: Ethanol ;  10 min, reflux
Referência
Synthesis of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones and coumarin-3-carboxylic acids via reaction of nitrones and Meldrum's acid
Kumar, Dhruva; et al, Indian Journal of Chemistry, 2013, (8), 1157-1160

Método de produção 16

Condições de reacção
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Ethanol ;  6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referência
Design and synthesis of novel vitamin D-coumarin hybrids using microwave irradiation
Zhang, Hengrui; et al, Journal of Chemical Research, 2017, 41(12), 684-687

Método de produção 17

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
A Ru(II)-catalyzed C-H activation and annulation cascade for the construction of highly coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones
Wang, Jing; et al, Organic Chemistry Frontiers, 2023, 10(11), 2680-2687

Método de produção 18

Condições de reacção
Referência
Decarboxylative, trienamine mediated cycloaddition for the synthesis of 3,4-dihydrocoumarin derivatives
Albrecht, Anna; et al, Organic & Biomolecular Chemistry, 2019, 17(17), 4238-4242

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study
Chimenti, Franco; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3697-3703

Método de produção 20

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Ethanol ;  rt
2.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water
Referência
Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors
Liu, Jinbing; et al, Food Chemistry, 2012, 135(4), 2872-2878

Método de produção 21

Condições de reacção
1.1 Reagents: Piperidine Solvents: Ethanol ,  Acetic acid ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
Referência
Evaluation of novel N'-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors
Jesumoroti, Omobolanle J.; et al, MedChemComm, 2019, 10(1), 80-88

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 12.4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 90 °C
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, pH 8.3, 90 °C; pH 8.3, 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
One-pot synthesis of 3-carboxycoumarins via consecutive Knoevenagel and Pinner reactions in water
Fringuelli, Francesco; et al, Synthesis, 2003, (15), 2331-2334

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Raw materials

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Preparation Products

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:883-92-1)6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Número da Ordem:A862208
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:34
Preço ($):150.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:883-92-1)6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
A862208
Pureza:99%
Quantidade:25g
Preço ($):150.0
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